molecular formula C20H19FN6O2 B3003689 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1189450-28-9

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Numéro de catalogue: B3003689
Numéro CAS: 1189450-28-9
Poids moléculaire: 394.41
Clé InChI: YDBXKYUWOJMIDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a triazoloquinoxaline derivative characterized by a dimethylamino substituent at the 4-position of the triazolo ring and a 3-fluoro-4-methylphenyl acetamide side chain. The triazoloquinoxaline core is known for diverse biological activities, including kinase inhibition and anticancer effects, while the acetamide moiety often enhances binding affinity and metabolic stability .

Propriétés

IUPAC Name

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c1-12-8-9-13(10-14(12)21)22-17(28)11-26-20(29)27-16-7-5-4-6-15(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBXKYUWOJMIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN6O2C_{20}H_{19}FN_{6}O_{2}, with a molecular weight of approximately 394.41 g/mol. The structure features a [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is significant for its biological properties.

PropertyValue
Molecular FormulaC20H19FN6O2C_{20}H_{19}FN_{6}O_{2}
Molecular Weight394.41 g/mol
IUPAC Name2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
CAS Number1242901-11-6

Antitumor Activity

Research indicates that compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant antitumor activity. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance:

  • MCF-7 Cell Line : A study revealed that modifications in the side chains of triazoloquinoxaline derivatives led to varying levels of cytotoxicity against breast cancer cells (MCF-7), with some compounds demonstrating enhanced activity due to increased DNA binding affinity .

The primary mechanism through which this compound exerts its biological effects is through DNA intercalation . This interaction disrupts normal DNA replication and transcription processes, leading to apoptosis in cancer cells. The compound's ability to intercalate into DNA is influenced by its structural features:

  • Binding Affinity : The presence of hydrophobic side chains enhances binding to the DNA minor and major grooves, thereby increasing the efficacy of the compound as an antitumor agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in terms of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) . Preliminary studies suggest that:

  • The compound exhibits moderate absorption characteristics.
  • It shows a favorable distribution profile across various tissues.
  • Metabolic studies indicate potential pathways involving cytochrome P450 enzymes .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various triazoloquinoxaline derivatives and assessed their anticancer properties against multiple tumor cell lines. Compounds with specific side chains demonstrated enhanced activity against MCF-7 and other cancer types .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the amide linkages and the introduction of fluorine atoms significantly impacted biological activity. This highlights the importance of chemical structure in determining pharmacological effects .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that derivatives of triazoloquinoxaline compounds exhibit significant antiproliferative activities against a range of cancer cell lines. For example:

  • Compound Efficacy : Various derivatives have shown IC50 values in the low nanomolar range against breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines, suggesting strong anticancer potential .
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds may induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of specific substituents on the quinoxaline and triazole rings influences biological activity significantly. For instance:

  • Dimethylamino Group : This moiety is associated with increased lipophilicity and improved interaction with cellular targets.
  • Fluorinated Phenyl Ring : The introduction of a fluorine atom has been shown to enhance metabolic stability and bioavailability, making it a favorable modification in drug design .

Antidiabetic Agents

Research has explored the potential of quinoxaline derivatives in managing diabetes by targeting enzymes like α-glucosidase. Compounds designed with similar frameworks have demonstrated inhibition capabilities that could lead to new antidiabetic therapies .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against urease-positive microorganisms. Studies have shown that triazole derivatives can inhibit urease activity, which is crucial for the virulence of certain pathogens .

Case Studies

Study Findings Reference
Anticancer ActivityEvaluated against MCF-7 and Panc-1; IC50 values < 30 nM
Antidiabetic PotentialInhibition of α-glucosidase; SAR analysis conducted
Antimicrobial EffectsEffective against urease; potential for treating infections

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

Key structural variations among triazoloquinoxaline derivatives lie in the substituents on the triazolo ring and the aryl acetamide group. These modifications significantly influence electronic properties, solubility, and biological interactions.

Compound Name Substituents (Triazolo Core) Acetamide Side Chain Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-(Dimethylamino) 3-Fluoro-4-methylphenyl Not Provided Not Provided Fluorine enhances lipophilicity
2-(4-(Dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)-N-mesitylacetamide 4-(Dimethylamino) Mesityl (2,4,6-trimethylphenyl) C22H24N6O2 404.5 Methyl groups improve solubility
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide 1-Methyl 4-Chlorophenyl C19H15ClN6O2 394.8 Chlorine increases electronegativity
N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide 1-Ethyl 4-Chloro-2-(trifluoromethyl)phenyl C20H15ClF3N5O2 449.8 Trifluoromethyl enhances metabolic stability

Key Observations:

  • Halogenated side chains (e.g., 4-chlorophenyl in , 3-fluoro-4-methylphenyl in the target compound) enhance lipophilicity and binding to hydrophobic pockets.
  • Bulkier substituents (e.g., mesityl in , trifluoromethyl in ) may improve metabolic stability but reduce solubility.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with the construction of the [1,2,4]triazolo[4,3-a]quinoxaline core. Key steps include cyclization using hydrazonoyl chlorides (e.g., condensation of quinoxaline precursors with triazole-forming reagents) and subsequent functionalization with the 3-fluoro-4-methylphenylacetamide group. To optimize yield:

  • Use flow chemistry for precise temperature and reagent stoichiometry control, reducing side reactions (e.g., Omura-Sharma-Swern oxidation principles ).
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Monitor reaction progress via HPLC or TLC to isolate intermediates before degradation.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR (¹H/¹³C) : Assign peaks to verify the triazoloquinoxaline core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the dimethylamino group (singlet at δ 2.8–3.2 ppm) .
  • HRMS : Validate the molecular formula (e.g., expected [M+H]⁺ for C₂₂H₂₀FN₆O₂: 427.1634).
  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for related triazoloquinoxaline derivatives .

Q. What in vitro assays are recommended to evaluate Topoisomerase II inhibition and DNA interaction?

  • Topo II relaxation assay : Use supercoiled plasmid DNA and ethidium bromide staining to assess inhibition potency .
  • DNA intercalation : Measure fluorescence quenching of ethidium bromide-DNA complexes or use circular dichroism to detect structural changes .
  • Cell-based cytotoxicity : Test against HePG-2, Caco-2, or Hep-2 cell lines via MTT assay, with IC₅₀ values compared to doxorubicin controls .

Advanced Research Questions

Q. How do structural modifications at the dimethylamino or 3-fluoro-4-methylphenyl positions influence anticancer efficacy?

  • Dimethylamino group : Replace with bulkier substituents (e.g., pyrrolidino) to enhance hydrophobic interactions with Topo II’s ATP-binding pocket.
  • Fluorophenyl moiety : Introduce electron-withdrawing groups (e.g., nitro) to improve DNA intercalation via increased π-π stacking.
  • SAR studies : Synthesize analogs and correlate logP values (calculated via ChemDraw) with cytotoxicity to optimize bioavailability .

Q. What strategies mitigate discrepancies in cytotoxicity data across cancer cell lines?

  • Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Control for efflux pumps : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in resistant lines like Caco-2 .
  • Validate mechanisms : Confirm Topo II inhibition in discrepant cell lines via Western blotting for γ-H2AX (DNA damage marker) .

Q. What in vivo pharmacokinetic parameters should be prioritized for bioavailability assessment?

  • Plasma half-life : Perform LC-MS/MS analysis of blood samples post-IV/oral administration in rodent models.
  • Tissue distribution : Quantify compound levels in liver, kidney, and tumor tissue using radiolabeled analogs.
  • Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots .

Q. How can PROTAC strategies enhance this compound’s therapeutic potential?

  • Design bifunctional molecules : Conjugate the compound to a E3 ligase ligand (e.g., lenalidomide) via a PEG linker, enabling targeted degradation of Topo II or oncogenic transcription factors .
  • Validate degradation : Use Western blotting to measure target protein levels in treated cells vs. controls .

Data Contradiction Analysis

Example : If cytotoxicity varies between studies, consider:

  • Impurity profiles : HPLC-MS to detect byproducts from incomplete triazole ring formation .
  • Cell line heterogeneity : Compare genetic backgrounds (e.g., p53 status) impacting apoptosis sensitivity .
  • Assay interference : Test compound stability in culture media (e.g., serum protein binding) via ultrafiltration .

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